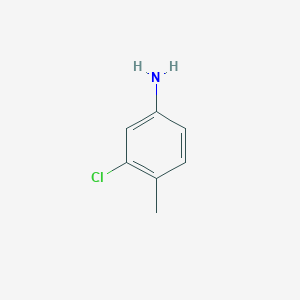

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is a chemical compound12. However, there is limited information available about this specific compound. It is important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Molecular Structure Analysis

The molecular structure of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a linear formula of C13H19ClN2O24.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, ethyl carbamate, a related compound, is known to form in low quantities in many types of fermented foods and drinks5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a molecular weight of 270.7624.科研应用

Optical Properties and Electroluminescence

Research on carbazole and triphenylamine-substituted ethenes, which share a structural motif with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, has shown that these compounds exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence. These properties are significant for the development of new optoelectronic materials, with potential applications in light-emitting diodes (LEDs) and sensors (Chan et al., 2014).

Carbon Dioxide as a Carbonylating Agent

The use of carbon dioxide as a carbonylating agent in synthesizing cyclic ureas, 2-oxazolidinones, and 2-oxazinones, underscores a green chemistry approach for the functionalization of amines. This methodology highlights the versatility of carbamate compounds in synthesizing valuable heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Paz et al., 2010).

Antimicrobial and Antimycobacterial Activities

A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated antimicrobial and antimycobacterial activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents. These compounds showed significant activity against mycobacterial species, suggesting their potential use in treating mycobacterial infections (Tengler et al., 2013).

Herbicidal Applications

The crystal structure analysis of propaquizafop, a herbicide that shares a functional group similarity with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, provides insights into its mode of action and interaction with target sites in plants. This research contributes to the design of more efficient and selective herbicidal agents (Jeon et al., 2014).

Synthesis of Condensed Heterocyclic Compounds

Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes offers a waste-free synthesis method for condensed heterocyclic compounds, illustrating the utility of carbamate compounds in facilitating novel synthetic routes for complex heterocycles (Shimizu et al., 2009).

Safety And Hazards

The safety and hazards of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, ethyl carbamate, a related compound, is known to be a carcinogen5.

未来方向

The future directions for the research and development of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, given the potential similarities to other carbamate compounds, it could be of interest in various fields of research.

Please note that the information provided is based on the limited data available and may not fully represent the properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. For more accurate and comprehensive information, further research and analysis would be required.

性质

IUPAC Name |

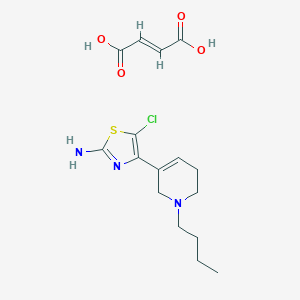

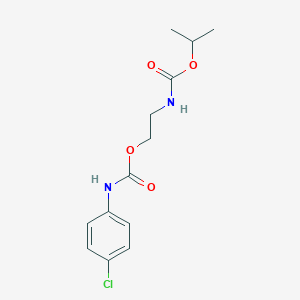

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKZISHHKFFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

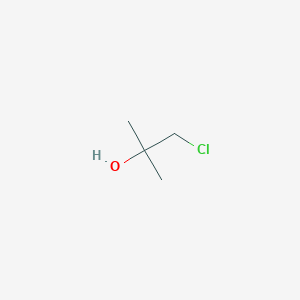

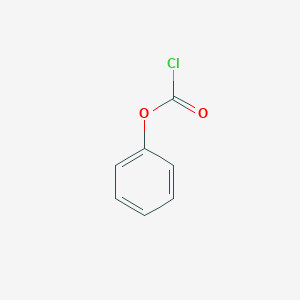

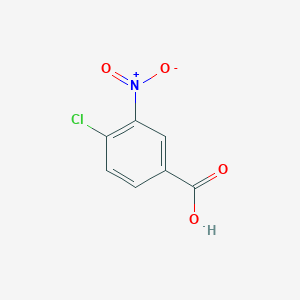

CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324304 |

Source

|

| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

CAS RN |

136204-68-7 |

Source

|

| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。